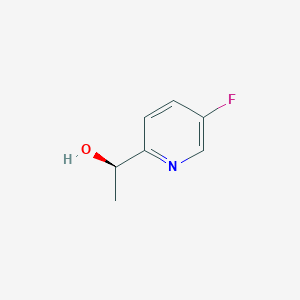
3-(1-Methylcyclopropyl)propan-1-ol
Übersicht
Beschreibung
3-(1-Methylcyclopropyl)propan-1-ol: is an organic compound with the molecular formula C₇H₁₄O . It is a colorless liquid that is used in various chemical syntheses and research applications. The compound features a cyclopropyl group attached to a propanol chain, making it a unique structure in organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Reduction Reaction: One common method to synthesize 3-(1-Methylcyclopropyl)propan-1-ol involves the reduction of the corresponding ketone or aldehyde using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution Reaction: Another method involves the substitution of a halogenated precursor with a hydroxyl group using nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reduction reactions under controlled conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 3-(1-Methylcyclopropyl)propan-1-ol can undergo oxidation reactions to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be further reduced to form various derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of aldehydes and carboxylic acids.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of substituted cyclopropyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-(1-Methylcyclopropyl)propan-1-ol is used as an intermediate in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: In biological research, this compound can be used to study the effects of cyclopropyl groups on biological activity and molecular interactions.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and as a solvent in various chemical processes.
Wirkmechanismus
The mechanism of action of 3-(1-Methylcyclopropyl)propan-1-ol involves its interaction with various molecular targets and pathways. The cyclopropyl group can influence the compound’s reactivity and interactions with enzymes and receptors. The hydroxyl group allows for hydrogen bonding and other interactions that can affect the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
- 3-(1-Methylcyclopropyl)propan-2-ol
- 3-(1-Methylcyclopropyl)propanal
- 3-(1-Methylcyclopropyl)propanoic acid
Uniqueness: 3-(1-Methylcyclopropyl)propan-1-ol is unique due to its specific structure, which combines a cyclopropyl group with a propanol chain. This structure imparts distinct chemical and physical properties, making it valuable in various research and industrial applications.
Eigenschaften
IUPAC Name |
3-(1-methylcyclopropyl)propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O/c1-7(4-5-7)3-2-6-8/h8H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDXYPDIVHHCIPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)CCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


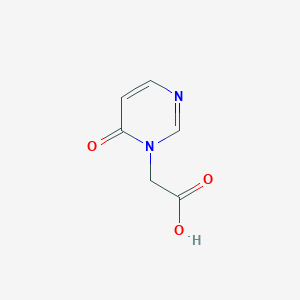
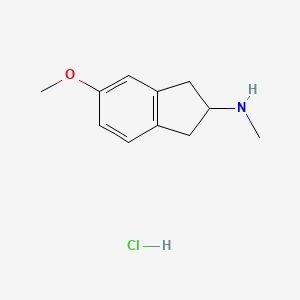
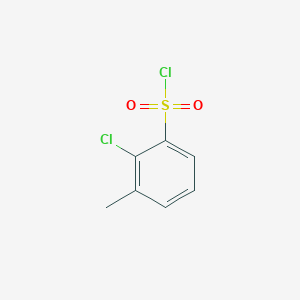




![2-[2-(Trifluoromethyl)phenoxy]propanoic acid](/img/structure/B3376411.png)
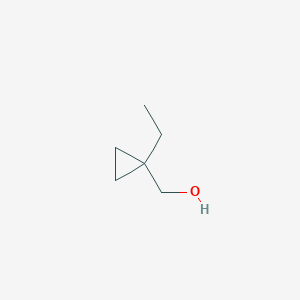


![3-Azaspiro[5.6]dodecane hydrochloride](/img/structure/B3376436.png)

